2-Amino-6-chloro-3-phenylpyridine
CAS No.: 69214-19-3
Cat. No.: VC2323115
Molecular Formula: C11H9ClN2
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69214-19-3 |
|---|---|
| Molecular Formula | C11H9ClN2 |
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | 6-chloro-3-phenylpyridin-2-amine |
| Standard InChI | InChI=1S/C11H9ClN2/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
| Standard InChI Key | NOGZPCDWPPVALQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(N=C(C=C2)Cl)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(C=C2)Cl)N |
Introduction
Chemical Identity and Physical Properties
2-Amino-6-chloro-3-phenylpyridine is an aromatic heterocyclic compound with a pyridine core that contains three key substituents: an amino group at position 2, a chlorine atom at position 6, and a phenyl group at position 3. This arrangement of functional groups creates a molecule with distinctive chemical properties and potential biological activities. The compound belongs to several chemical categories including aromatic heterocycles, primary amines, and aryl halides.
The compound is formally identified by the following properties:
| Property | Value |
|---|---|
| CAS Number | 69214-19-3 |
| Molecular Formula | C11H9ClN2 |
| Molecular Weight | 204.65-204.66 g/mol |
| IUPAC Name | 6-chloro-3-phenylpyridin-2-amine |
| SMILES Notation | NC1=NC(Cl)=CC=C1C1=CC=CC=C1 |
| InChI | InChI=1S/C11H9ClN2/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
| InChIKey | NOGZPCDWPPVALQ-UHFFFAOYSA-N |
The physical properties of this compound are characteristic of aromatic heterocycles containing halogen and amino functionalities. Its molecular structure includes a planar pyridine ring substituted with a phenyl group, giving it potential for π-π stacking interactions. The presence of the amino group provides hydrogen bond donor capabilities, while the nitrogen in the pyridine ring and the chlorine atom can serve as hydrogen bond acceptors.
Structural Characteristics
The structural characteristics of 2-amino-6-chloro-3-phenylpyridine give rise to its chemical behavior and potential biological activities. The compound features a 2-aminopyridine scaffold, which is known to be a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds and pharmaceutical agents.
The placement of substituents around the pyridine ring creates a distinct electronic distribution that influences the compound's reactivity. The amino group at position 2 contributes electron density to the pyridine ring through resonance, while the chlorine at position 6 exerts both an inductive electron-withdrawing effect and potential resonance effects. The phenyl ring at position 3 extends the π-system of the molecule and can rotate around the single bond connecting it to the pyridine ring.
The structural features that significantly impact this compound's properties include:
-
The 2-amino group, which increases electron density in the pyridine ring and can participate in hydrogen bonding
-
The 6-chloro substituent, which provides a potential site for nucleophilic aromatic substitution
-
The 3-phenyl group, which increases lipophilicity and offers additional sites for potential functionalization
These structural elements collectively contribute to the compound's ability to interact with biological targets, particularly enzyme binding pockets where a combination of hydrophobic interactions, hydrogen bonding, and π-stacking may occur.
Synthesis Methods
The synthesis of 2-amino-6-chloro-3-phenylpyridine can be approached through several synthetic pathways. Based on the available research, the compound can be prepared using methods similar to those employed for related 2-aminopyridine derivatives.
Comparison with Structural Isomers
2-Amino-6-chloro-3-phenylpyridine has several structural isomers that differ in the arrangement of substituents around the pyridine ring. One such isomer is 6-chloro-2-phenylpyridin-3-amine, which features the amino group at position 3 and the phenyl group at position 2—a reversal of these substituents compared to our target compound.
As noted in the search results, "similar compounds, such as 6-Chloro-3-phenylpyridin-2-amine and 2-Chloro-6-phenylpyridin-3-amine, share structural similarities but differ in substitution patterns. These differences can significantly affect their chemical and biological properties, making each compound valuable for specific applications."
The table below compares key properties of 2-amino-6-chloro-3-phenylpyridine with its isomer 6-chloro-2-phenylpyridin-3-amine:
| Property | 2-Amino-6-chloro-3-phenylpyridine | 6-Chloro-2-phenylpyridin-3-amine |
|---|---|---|
| Molecular Formula | C11H9ClN2 | C11H9ClN2 |
| Molecular Weight | 204.65 g/mol | 204.65 g/mol |
| InChIKey | NOGZPCDWPPVALQ-UHFFFAOYSA-N | ROZMLSRBZGNRNQ-UHFFFAOYSA-N |
| Position of Amino Group | 2 | 3 |
| Position of Phenyl Group | 3 | 2 |
| Position of Chloro Group | 6 | 6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume